molecular formula C13H20ClN B2734922 N-(2-phenylethyl)cyclopentanamine hydrochloride CAS No. 1049749-89-4

N-(2-phenylethyl)cyclopentanamine hydrochloride

Cat. No. B2734922
CAS RN: 1049749-89-4
M. Wt: 225.76
InChI Key: NZGDKVXEAAAUJR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cyclopentanamine hydrochloride is a chemical compound with the CAS Number: 1049749-89-4 . It has a molecular weight of 225.76 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-phenylethyl)cyclopentanamine hydrochloride . The InChI code for this compound is 1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H .


Physical And Chemical Properties Analysis

N-(2-phenylethyl)cyclopentanamine hydrochloride is a powder . It has a molecular weight of 225.76 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Myoclonic Seizures and Cyclopentolate Hydrochloride

Cyclopentolate hydrochloride, while not the exact compound inquired about, is closely related and used in ophthalmology for its mydriatic and cycloplegic activity. Research has highlighted systemic side effects, including rare occurrences of myoclonic seizures in children following its use for eye examinations. This underscores the importance of careful monitoring of systemic side effects when using cycloplegic agents in pediatric populations (Büyükçam et al., 2012).

Pharmacological Effects and Safety Profiles

Studies on cyclopentolate hydrochloride and other related compounds also delve into their pharmacological effects, safety profiles, and systemic impacts when used for diagnostic or therapeutic purposes in ophthalmology. For example, research on the combined use of cyclopentolate and phenylephrine highlights considerations for intraocular pressure and systemic blood pressure, indicating the need for cautious application in patients with certain health conditions (Epstein & Murphy, 1981).

Neuroplasticity and Cognitive Functions

Further afield, derivatives of cyclohexylamine, a structural relative of cyclopentanamine, have been explored for their impact on neuroplasticity and cognitive functions. For example, D-cycloserine, a partial NMDA agonist, has been shown to improve cognitive functions by potentially stabilizing the strengthening of NMDA receptors, which might have implications for learning and memory enhancement (Nitsche et al., 2004).

Analgesic and Anesthetic Applications

The exploration of cyclohexylamines, notably ketamine (a derivative closely related in structural terms to the compound ), highlights their significant analgesic and anesthetic properties. Ketamine's use in inducing dissociative anesthesia and its implications for surgical procedures, pain management, and even recreational misuse, provide a window into the broader category of cyclohexylamines and their versatile applications in both clinical and non-clinical settings (Ball & Westhorpe, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(2-phenylethyl)cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGDKVXEAAAUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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